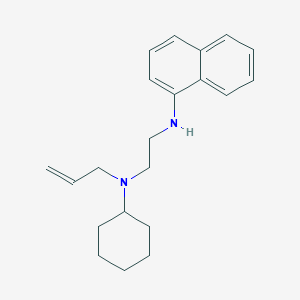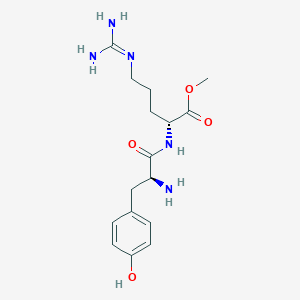
Diheptyldihexylammonium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of diheptyldihexylammonium perchlorate typically involves the reaction of diheptyldihexylamine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Diheptyldihexylamine+Perchloric acid→Diheptyldihexylammonium perchlorate
Chemical Reactions Analysis
Diheptyldihexylammonium perchlorate undergoes various chemical reactions, including:
Oxidation: The perchlorate anion is a strong oxidizing agent, and the compound can participate in oxidation reactions under appropriate conditions.
Reduction: Reduction reactions involving this compound typically target the perchlorate anion, reducing it to chloride.
Substitution: The organic cation can undergo substitution reactions, where one or more of its alkyl groups are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diheptyldihexylammonium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, particularly those involving oxidation and reduction.
Biology: The compound’s unique structure makes it a subject of interest in studies related to membrane transport and ion exchange.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Mechanism of Action
The mechanism of action of diheptyldihexylammonium perchlorate involves its interaction with molecular targets through its perchlorate anion and organic cation. The perchlorate anion acts as a strong oxidizing agent, while the organic cation can interact with various biological molecules, potentially affecting cellular processes. The exact molecular pathways involved are still under investigation, but it is believed that the compound can influence ion transport and membrane stability .
Comparison with Similar Compounds
Diheptyldihexylammonium perchlorate can be compared with other similar compounds, such as:
Ammonium perchlorate: A widely used oxidizer in solid rocket propellants.
Potassium perchlorate: Used in pyrotechnics and as a treatment for hyperthyroidism.
Sodium perchlorate: Employed in various industrial processes and as a laboratory reagent.
The uniqueness of this compound lies in its large organic cation, which imparts distinct chemical and physical properties compared to other perchlorates .
Properties
CAS No. |
4312-63-4 |
|---|---|
Molecular Formula |
C26H56ClNO4 |
Molecular Weight |
482.2 g/mol |
IUPAC Name |
diheptyl(dihexyl)azanium;perchlorate |
InChI |
InChI=1S/C26H56N.ClHO4/c1-5-9-13-17-21-25-27(23-19-15-11-7-3,24-20-16-12-8-4)26-22-18-14-10-6-2;2-1(3,4)5/h5-26H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
JGMJKDLOUISAQN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[N+](CCCCCC)(CCCCCC)CCCCCCC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide](/img/structure/B14162054.png)

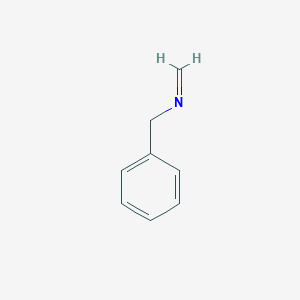
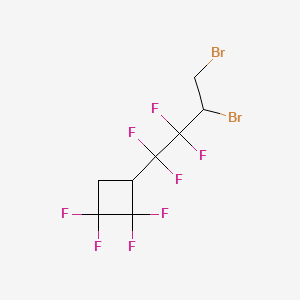
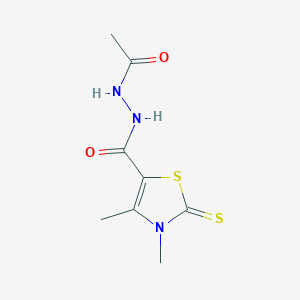
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol](/img/structure/B14162077.png)
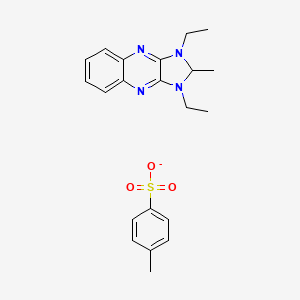
![8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole](/img/structure/B14162092.png)

![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino-](/img/structure/B14162119.png)
![5-(4-methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14162123.png)
